molecular formula C13H13BrN2O2 B14907398 4-Bromo-N-(3-methoxybenzyl)-1h-pyrrole-2-carboxamide

4-Bromo-N-(3-methoxybenzyl)-1h-pyrrole-2-carboxamide

Cat. No.: B14907398
M. Wt: 309.16 g/mol
InChI Key: MHHOTMSVNKOSNW-UHFFFAOYSA-N
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Description

4-Bromo-N-(3-methoxybenzyl)-1h-pyrrole-2-carboxamide is an organic compound with the molecular formula C13H12BrN2O2. This compound is characterized by the presence of a bromine atom, a methoxybenzyl group, and a pyrrole ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(3-methoxybenzyl)-1h-pyrrole-2-carboxamide typically involves the reaction of 4-bromo-1H-pyrrole-2-carboxylic acid with 3-methoxybenzylamine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(3-methoxybenzyl)-1h-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-Bromo-N-(3-methoxybenzyl)-1h-pyrrole-2-carboxamide is used in various scientific research fields:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(3-methoxybenzyl)-1h-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(3-methoxybenzyl)aniline
  • 4-Bromo-N-(2-hydroxy-3-methoxybenzyl)aniline
  • 4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide

Uniqueness

4-Bromo-N-(3-methoxybenzyl)-1h-pyrrole-2-carboxamide is unique due to the presence of the pyrrole ring, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may lack the pyrrole ring or have different substituents.

Properties

Molecular Formula

C13H13BrN2O2

Molecular Weight

309.16 g/mol

IUPAC Name

4-bromo-N-[(3-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C13H13BrN2O2/c1-18-11-4-2-3-9(5-11)7-16-13(17)12-6-10(14)8-15-12/h2-6,8,15H,7H2,1H3,(H,16,17)

InChI Key

MHHOTMSVNKOSNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C2=CC(=CN2)Br

Origin of Product

United States

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